

An In-depth Technical Guide to the Chemical Structure and Properties of Vasicinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vasicinol**

Cat. No.: **B199099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Vasicinol**, a pyrroloquinazoline alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Structure

Vasicinol, also known as 6-Hydroxypeganine, is a naturally occurring alkaloid primarily isolated from plants such as *Adhatoda vasica* (also known as *Justicia adhatoda*) and *Peganum harmala*.^{[1][2][3]} It is structurally related to the more abundant alkaloid, vasicine.^{[4][5]} The absolute stereochemistry of (+)-**Vasicinol** has been determined to have the 3S-configuration.

Chemical Structure:

- IUPAC Name: (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol
- Molecular Formula: C₁₁H₁₂N₂O₂
- Canonical SMILES: C1CN2CC3=C(C=CC(=C3)O)N=C2C1O
- InChI Key: WEFMOGRHGUPGMA-JTQLQIEISA-N

The structure of **Vasicinol** is characterized by a tetracyclic pyrrolo[2,1-b]quinazoline core, with hydroxyl groups at the C3 and C7 positions.

Physicochemical Properties

Vasicinol is typically a powder and is soluble in a range of organic solvents. A summary of its key chemical and physical properties is provided below.

Table 1: General and Physicochemical Properties of **Vasicinol**

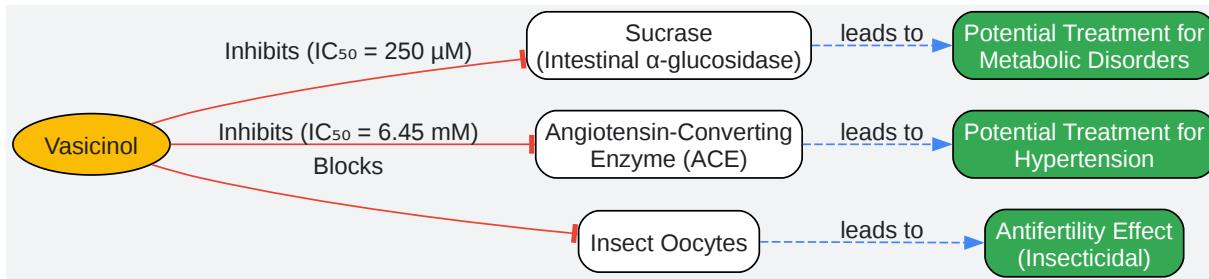
Property	Value	Citation(s)
CAS Number	5081-51-6	
Molecular Weight	204.22 g/mol	
Physical Description	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
logP (Computed)	0.608	
Topological Polar Surface Area (TPSA)	52.57 Å ²	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
Rotatable Bond Count	0	

Spectroscopic Data

The structure of **Vasicinol** has been elucidated using various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Data for **Vasicinol**

Technique	Data Summary	Citation(s)
Mass Spectrometry (MS)	Purity and molecular weight are confirmed by MS analysis. It is a known metabolite of Vasicine.	
Nuclear Magnetic Resonance (NMR)	The structure was elucidated on the basis of NMR analysis. ^1H -NMR and ^{13}C -NMR data are used to confirm the pyrroloquinazoline scaffold and the position of substituents.	
Infrared (IR) Spectroscopy	IR spectra would be expected to show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=N, and C=O functional groups, similar to related alkaloids.	


Biological Activities and Potential Therapeutic Applications

Vasicinol has demonstrated several biological activities, making it a compound of interest for further pharmacological investigation. It is a known metabolite of vasicine, which itself has a wide range of reported effects.

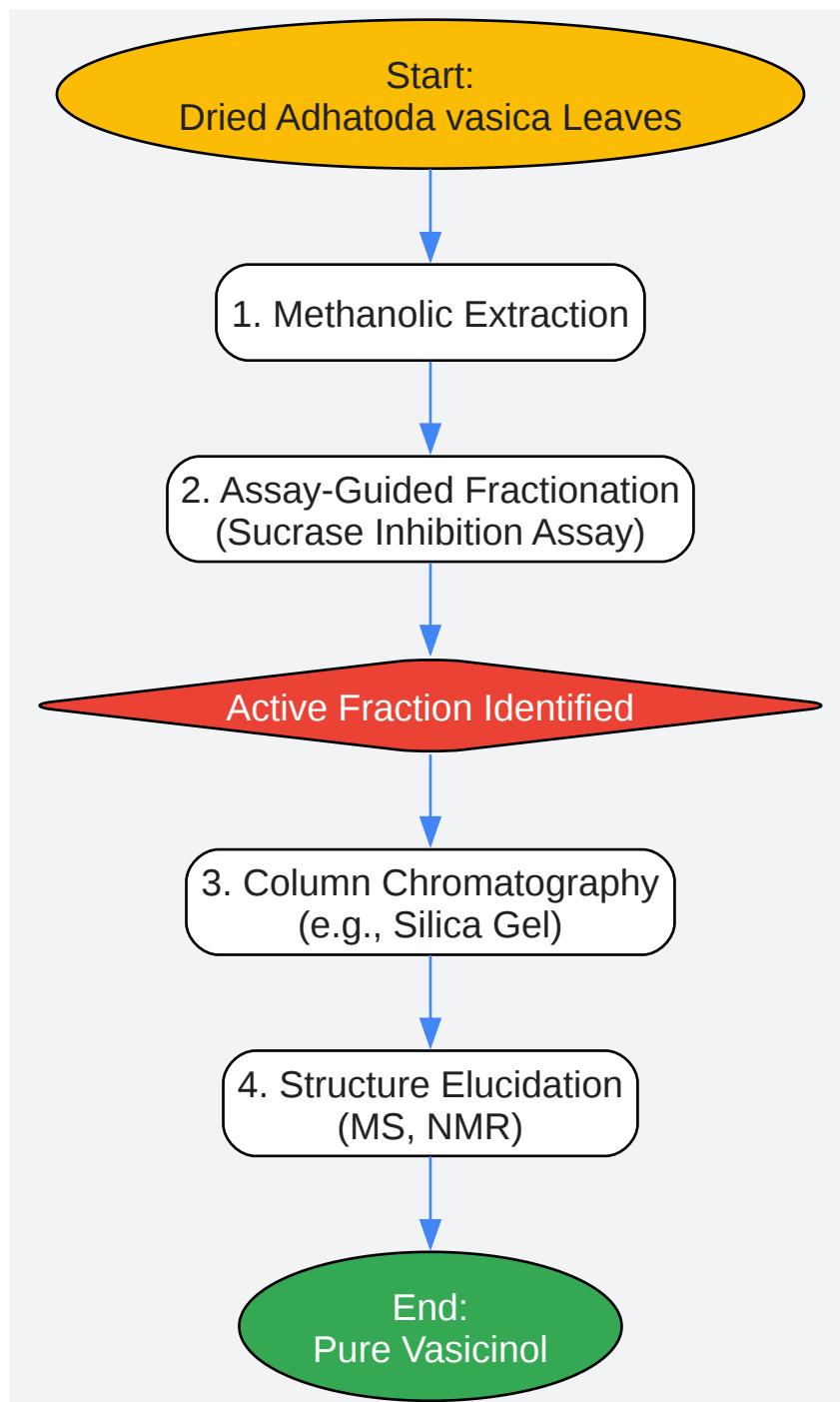
Table 3: Reported Biological Activities and Quantitative Data for **Vasicinol**

Activity	Target/Assay	IC ₅₀ / K _i Value	Notes	Citation(s)
Sucrase Inhibition	Rat intestinal sucrase	250 μ M (IC ₅₀)	Reversible and competitive inhibitor. Suggests potential for treating metabolic disorders.	
Sucrase Inhibition	Rat intestinal sucrase	183 μ M (K _i)	Kinetic data revealed a competitive inhibition mechanism.	
Angiotensin-converting Enzyme (ACE) Inhibition	ACE	6.45 mM (IC ₅₀)	Suggests potential antihypertensive properties.	
Antifertility Effects	Dysdercus koenigii and Tribolium castaneum	Not specified	Causes blocking of oocytes in the oviduct.	

The inhibitory actions of **Vasicinol** on key enzymes like sucrase and ACE suggest its potential as a lead compound for developing treatments for metabolic disorders and hypertension.

[Click to download full resolution via product page](#)

Caption: Biological targets and potential therapeutic outcomes of **Vasicinol**.


Experimental Protocols

Isolation of Vasicinol from *Adhatoda vasica*

Vasicinol is typically isolated from the leaves of *Adhatoda vasica* using an enzyme assay-guided fractionation approach.

Methodology:

- Extraction: The dried leaves of *A. vasica* are subjected to extraction with a polar solvent, typically methanol.
- Fractionation: The crude methanolic extract is fractionated. This process is guided by testing the sucrase inhibitory activity of each fraction to identify the most active ones.
- Chromatography: The active fraction is subjected to further purification using column chromatography techniques (e.g., over silica gel) to isolate the pure compounds.
- Structure Elucidation: The chemical structure of the isolated **Vasicinol** is then confirmed using standard spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Vasicinol** from Adhatoda vasica.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory potential of **Vasicinol** was evaluated using an Ultra-Performance Liquid Chromatography (UPLC)-Diode Array Detector (DAD) based bio-screening assay.

Methodology:

- Assay Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the enzymatic action of ACE. An inhibitor will reduce the amount of hippuric acid formed.
- Incubation: A mixture containing ACE enzyme, the substrate (HHL), and the test compound (**Vasicinol**) in a suitable buffer is incubated at a controlled temperature (e.g., 37°C).
- Reaction Termination: The enzymatic reaction is stopped, typically by adding a strong acid like HCl.
- Quantification: The reaction mixture is analyzed by UPLC-DAD to separate and quantify the amount of hippuric acid produced.
- IC₅₀ Determination: The concentration of **Vasicinol** that inhibits 50% of the ACE activity (IC₅₀ value) is determined by testing a range of concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Vasicinol is a pyrroloquinazoline alkaloid with a well-defined chemical structure and a range of interesting biological activities. Its inhibitory effects on sucrase and ACE highlight its potential for development as a therapeutic agent for metabolic diseases and hypertension. The established protocols for its isolation and bioactivity screening provide a solid foundation for further research and development efforts by scientists and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vasicinol | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Vasicinol | CAS 5081-51-6 | ScreenLib [screenlib.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Vasicine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Vasicinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b199099#chemical-structure-and-properties-of-vasicinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com